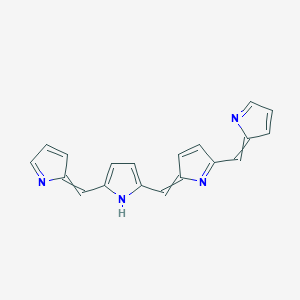
Gold fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gold fluoride is a chemical compound that consists of gold and fluorine It is known for its high reactivity and unique properties this compound exists in several oxidation states, including gold(I) fluoride, gold(III) fluoride, and gold(V) fluoride
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Gold fluoride compounds are typically synthesized through the reaction of gold with fluorine gas. For example, gold(III) fluoride can be prepared by treating gold with fluorine gas at elevated temperatures. The reaction is as follows: [ \text{2 Au (s) + 3 F}_2 \text{(g) → 2 AuF}_3 \text{(s)} ]
Gold(V) fluoride can be synthesized by heating gold metal in an atmosphere of oxygen and fluorine to 370°C at 8 atmospheres to form dioxygenyl hexafluoroaurate, which decomposes to produce gold(V) fluoride .
Industrial Production Methods: Industrial production of this compound is limited due to its high reactivity and the need for specialized equipment to handle the compound safely. The synthesis often requires anhydrous conditions and the use of reagents like xenon difluoride to introduce fluoride ions cleanly .
Análisis De Reacciones Químicas
Types of Reactions: Gold fluoride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, gold(III) fluoride can act as a strong oxidizing agent, reacting with other compounds to form gold(I) fluoride and fluorine gas.
Common Reagents and Conditions: Common reagents used in reactions with this compound include fluorine gas, xenon difluoride, and krypton difluoride. These reactions typically require controlled environments to prevent decomposition and ensure the desired products are formed .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction of gold(V) fluoride with elemental xenon produces xenon tetrafluoride .
Aplicaciones Científicas De Investigación
Gold fluoride has several scientific research applications due to its unique properties:
Chemistry: this compound is used as a reagent in various chemical reactions, particularly in the synthesis of other gold compounds.
Biology: Research is ongoing to explore the potential biological applications of this compound, including its use in imaging and diagnostics.
Medicine: this compound’s reactivity makes it a candidate for developing new therapeutic agents, although its high reactivity also poses challenges.
Mecanismo De Acción
The mechanism of action of gold fluoride involves its ability to act as a strong oxidizing agent. In chemical reactions, this compound can accept electrons from other compounds, leading to the formation of gold in a lower oxidation state and the release of fluorine gas. This property is utilized in various applications, including catalysis and materials science .
Comparación Con Compuestos Similares
Silver fluoride: Like gold fluoride, silver fluoride is highly reactive and used in various chemical reactions.
Platinum fluoride: Platinum fluoride shares similar properties with this compound, including its use in catalysis.
Palladium fluoride: Palladium fluoride is another compound with comparable reactivity and applications in catalysis.
Uniqueness: this compound is unique due to its high oxidation states and strong oxidizing properties. Its ability to form stable complexes with fluorine sets it apart from other metal fluorides.
Propiedades
Fórmula molecular |
AuF3 |
|---|---|
Peso molecular |
253.96178 g/mol |
Nombre IUPAC |
trifluorogold |
InChI |
InChI=1S/Au.3FH/h;3*1H/q+3;;;/p-3 |
Clave InChI |
NIXONLGLPJQPCW-UHFFFAOYSA-K |
SMILES |
F[Au](F)F |
SMILES canónico |
F[Au](F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(NAPHTHALEN-1-YL)AMINO]-N'-[(E)-(5-NITROFURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B1233608.png)


![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)propan-1-one](/img/structure/B1233619.png)






![(1-{[(1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl)sulfanyl]methyl}cyclopropyl)acetic acid](/img/structure/B1233629.png)

![1-methyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-1H-indazole-3-carboxamide](/img/structure/B1233632.png)
